CeMMEC13
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CeMMEC13 mechanism of action
An in-depth analysis of the publicly available scientific literature reveals that detailed information regarding the comprehensive mechanism of action of CeMMEC13 is currently limited. The primary characterization of this compound is as a selective inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1). This document synthesizes the available data to provide a concise technical overview for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is an isoquinolinone compound that demonstrates high selectivity as an inhibitor of the second bromodomain (BD2) of TAF1.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, playing a crucial role in the regulation of gene transcription. By selectively targeting the TAF1-BD2, this compound is presumed to interfere with the transcriptional machinery, although the precise downstream consequences of this inhibition have not been extensively detailed in the available literature.
The selectivity of this compound is a key feature, as it has been shown to not bind to the bromodomains of other key proteins such as BRD4, BRD9, or CREBBP, suggesting a specific mode of action and potentially a more favorable side-effect profile compared to non-selective bromodomain inhibitors.[1]
Synergy with other Bromodomain Inhibitors
A significant aspect of this compound's activity is its synergistic effect with the well-characterized BET bromodomain inhibitor, (+)-JQ1. This synergy has been observed to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells, indicating a potential therapeutic application in oncology through combination therapy.[1] The complementary action of inhibiting both TAF1-BD2 and BET bromodomains (targeted by (+)-JQ1) appears to be more effective in suppressing cancer cell growth than targeting either protein individually.
Quantitative Data
The available quantitative data for this compound's inhibitory activity is summarized in the table below.
| Target | IC50 | Notes |
| TAF1 (second bromodomain) | 2.1 µM | Does not bind to bromodomains of BRD4, BRD9, or CREBBP. |
Signaling Pathway and Experimental Workflow
Due to the limited public information, a detailed signaling pathway downstream of TAF1-BD2 inhibition by this compound cannot be constructed. However, a logical diagram illustrating the direct mechanism and synergistic interaction is presented below.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound are not publicly available. However, based on standard biochemical and cell-based assays, the methodologies likely included:
-
In vitro Binding Assays: Techniques such as AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or Isothermal Titration Calorimetry (ITC) would typically be used to determine the binding affinity and selectivity of this compound to a panel of bromodomain-containing proteins. The reported IC50 value was likely generated using one of these methods.
-
Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, both as a single agent and in combination with (+)-JQ1, standard cell viability assays such as MTT, CellTiter-Glo, or direct cell counting would be employed on cell lines like THP-1 and H23. The synergistic effects would be quantified using mathematical models like the Chou-Talalay method to calculate a combination index.
A generalized workflow for evaluating such a compound is depicted below.
References
CeMMEC13 TAF1 bromodomain 2 inhibitor
An In-depth Technical Guide to CeMMEC13: A Selective TAF1 Bromodomain 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription Initiation Factor TFIID Subunit 1 (TAF1) is a cornerstone of eukaryotic gene transcription, serving as the largest subunit of the general transcription factor TFIID.[1] This multi-domain protein is essential for the assembly of the pre-initiation complex at gene promoters, thereby facilitating the initiation of transcription by RNA Polymerase II.[2] TAF1 possesses several enzymatic activities, including kinase and histone acetyltransferase (HAT) functions.[3] Crucially, it contains two tandem bromodomains, BD1 and BD2, which are epigenetic reader domains that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] This interaction is a key mechanism for tethering the transcriptional machinery to active chromatin regions. The second bromodomain of TAF1 (TAF1(2)) has emerged as a potential therapeutic target in oncology due to its role in the expression of genes critical for cancer cell proliferation.[6][7]
This compound is an isoquinolinone-based small molecule identified as a selective inhibitor of the second bromodomain of TAF1.[8] Its ability to specifically target TAF1(2) makes it a valuable chemical probe for elucidating the biological functions of this specific bromodomain and a potential starting point for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Quantitative Data for this compound
The following table summarizes the reported biochemical activity and selectivity of this compound. The data highlights its potency for TAF1(2) and selectivity against other bromodomain-containing proteins.
| Target | Assay Type | IC50 (µM) | Reference |
| TAF1 (Bromodomain 2) | Biochemical Inhibition | 2.1 | [ProbeChem] |
| BRD4 (Bromodomain 1) | Biochemical Inhibition | >10 | [ProbeChem] |
| BRD9 | Biochemical Inhibition | >10 | [ProbeChem] |
| CREBBP | Biochemical Inhibition | >10 | [ProbeChem] |
| EP300 | Biochemical Inhibition | >10 | [ProbeChem] |
TAF1 Signaling and Mechanism of Action of this compound
TAF1 is a critical scaffold within the TFIID complex. TFIID initiates transcription by recognizing and binding to the core promoter of genes. The tandem bromodomains of TAF1 facilitate the interaction of TFIID with chromatin by binding to acetylated histone tails, a hallmark of active transcription. This binding helps to stabilize the pre-initiation complex and recruit RNA Polymerase II, leading to gene expression.
This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of TAF1's second bromodomain. This inhibition is hypothesized to prevent the anchoring of TFIID to acetylated chromatin, thereby disrupting the assembly of the transcription machinery at specific gene loci. This can lead to the downregulation of genes essential for cell cycle progression and survival, particularly in cancer cells that are dependent on TAF1-mediated transcription.
Caption: TAF1-mediated transcription and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the biochemical and cellular characterization of TAF1 bromodomain 2 inhibitors like this compound.
TAF1(2) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of an inhibitor to the TAF1(2) bromodomain.
-
Principle: The assay is based on the displacement of a biotinylated, acetylated histone peptide from a GST-tagged TAF1(2) protein. Binding is detected using a Europium (Eu3+)-conjugated anti-GST antibody (donor) and streptavidin-conjugated XL665 (acceptor). When the peptide is bound to TAF1(2), the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor will displace the peptide, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged TAF1(2) protein
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRK-OH)
-
Eu3+-conjugated anti-GST antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and other test compounds
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a master mix containing GST-TAF1(2) and the biotinylated peptide in Assay Buffer.
-
Add 5 µL of the TAF1(2)/peptide mix to each well.
-
Prepare a detection mix containing the Eu3+-anti-GST antibody and Streptavidin-XL665 in Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths following excitation at an appropriate wavelength (e.g., 320 nm).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the ratio against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement (NanoBRET™ Assay)
This assay confirms that the inhibitor can bind to TAF1(2) within a live cell context.
-
Principle: The assay measures the displacement of a NanoLuc®-TAF1(2) fusion protein from a HaloTag®-Histone H4 fusion protein. In untreated cells, the proximity of the two fusion proteins results in a high Bioluminescence Resonance Energy Transfer (BRET) signal. An inhibitor that enters the cell and binds to TAF1(2) will disrupt this interaction, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-TAF1(2) and HaloTag®-Histone H4
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and other test compounds
-
White, 96- or 384-well cell culture plates
-
Luminometer capable of measuring BRET signals
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-TAF1(2) and HaloTag®-Histone H4 plasmids.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Dispense the cells into the wells of a white microplate.
-
Add serially diluted this compound to the wells and incubate for 2 hours at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Read the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals on a BRET-capable plate reader.
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50.
-
Cell Viability Assay
This assay assesses the effect of the inhibitor on cell proliferation and cytotoxicity.
-
Principle: A metabolic assay such as the MTT or CellTiter-Glo® assay is used to measure the number of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product. In the CellTiter-Glo® assay, the amount of ATP, which correlates with the number of viable cells, is measured via a luciferase reaction.
-
Materials:
-
Cancer cell lines of interest (e.g., THP-1, H23)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
96-well clear or opaque-walled cell culture plates
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow
The characterization of a TAF1 bromodomain inhibitor typically follows a structured workflow, progressing from biochemical validation to cellular and functional assays.
Caption: A typical experimental workflow for characterizing a TAF1 inhibitor.
Conclusion
This compound is a valuable tool for the chemical biology community, offering selective inhibition of the TAF1 bromodomain 2. The data and protocols presented in this guide provide a framework for its further investigation and for the development of the next generation of TAF1-targeted therapeutics. Future studies should aim to expand the selectivity profile of this compound, elucidate its precise downstream effects on gene expression, and explore its therapeutic potential in relevant disease models, both as a single agent and in combination with other anti-cancer drugs.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Activation of a DNA Damage Checkpoint Response in a TAF1-Defective Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CeMMEC13: A Selective TAF1 Bromodomain Inhibitor for Cancer Research
A deep dive into the identification, chemical synthesis, and biological characterization of a potent and selective inhibitor of the second bromodomain of TAF1, and its synergistic effects with BET inhibitors in MYC-driven cancers.
Introduction
In the landscape of epigenetic drug discovery, the bromodomain-containing proteins have emerged as critical targets for therapeutic intervention, particularly in oncology. These proteins act as "readers" of histone acetylation marks, playing a pivotal role in the regulation of gene transcription. While the Bromodomain and Extra-Terminal (BET) family of proteins, especially BRD4, have been the subject of intense investigation leading to the development of numerous inhibitors, recent research has expanded the focus to other bromodomain-containing proteins. One such protein of significant interest is the TATA-box binding protein-associated factor 1 (TAF1), a core component of the TFIID transcription initiation complex. TAF1 contains two bromodomains, and their role in transcriptional regulation is an active area of research. This technical guide details the discovery, synthesis, and biological evaluation of CeMMEC13, a selective small-molecule inhibitor of the second bromodomain of TAF1 (TAF1(2)).
The discovery of this compound stemmed from a high-throughput chemical screen designed to identify compounds that could modulate BRD4-dependent heterochromatization.[1] This screen unexpectedly yielded a potent inhibitor of the TAF1 bromodomain, revealing a previously unappreciated cross-talk between BRD4 and TAF1 in the regulation of gene expression, particularly in the context of MYC-driven cancers.[1] this compound has since become a valuable chemical probe for elucidating the biological functions of the TAF1 bromodomain and for exploring its therapeutic potential.
Discovery of this compound
This compound was identified through a sophisticated phenotypic screen utilizing a reporter system in human cells designed to detect alterations in BRD4-dependent chromatin states.[1] The primary goal of the screen was to find novel modulators of BRD4 activity. While the screen successfully identified known and new BRD4 inhibitors, it also uncovered compounds that mimicked BRD4 inhibition without directly targeting it.[1] One of these compounds, this compound, an isoquinolinone, was found to be a potent and selective inhibitor of the second bromodomain of TAF1.[1]
Experimental Workflow for Discovery
The discovery process involved a multi-step workflow, beginning with the high-throughput screen and culminating in the validation of this compound as a selective TAF1(2) inhibitor.
Synthesis of this compound
This compound is an isoquinolinone derivative. The synthesis of this compound is a multi-step process that can be accomplished through established organic chemistry reactions. The detailed protocol for the synthesis of this compound is provided below, based on the procedures outlined in the supplementary information of the discovery publication.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 1 (N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide)
-
To a solution of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide.
Step 2: Synthesis of Intermediate 2 (2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid)
-
Synthesize this intermediate according to known literature procedures for isoquinoline synthesis.
Step 3: Synthesis of this compound (N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide)
-
To a solution of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)amine (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibitory activity against the second bromodomain of TAF1. This selectivity is a key feature, as it allows for the specific interrogation of TAF1(2) function without confounding effects from the inhibition of other bromodomains, particularly the highly studied BET family.
Quantitative Data on this compound Activity
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2.1 µM | TAF1(2) | TR-FRET | [1] |
| IC50 | > 50 µM | BRD4(1) | TR-FRET | [1] |
| IC50 | > 50 µM | BRD9 | TR-FRET | [1] |
| IC50 | > 50 µM | CREBBP | TR-FRET | [1] |
Experimental Protocol: TR-FRET Assay for TAF1(2) Inhibition
-
Prepare a reaction mixture containing recombinant GST-tagged TAF1(2) protein, a biotinylated histone H4 acetylated lysine peptide, and the test compound (this compound) in assay buffer.
-
Incubate the mixture at room temperature to allow for binding equilibrium to be reached.
-
Add a Europium cryptate-labeled anti-GST antibody and a Streptavidin-XL665 conjugate.
-
Incubate in the dark to allow for the proximity-based FRET signal to develop.
-
Measure the time-resolved fluorescence at 665 nm and 620 nm using a suitable plate reader.
-
Calculate the ratio of the two emission signals and plot the dose-response curve to determine the IC50 value.
TAF1 Signaling Pathway and the Role of this compound
TAF1 is a crucial component of the TFIID complex, which is essential for the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are thought to anchor the TFIID complex to acetylated histones at promoter and enhancer regions, thereby facilitating the assembly of the pre-initiation complex and subsequent gene transcription. By inhibiting the TAF1(2) bromodomain, this compound disrupts this interaction, leading to the downregulation of a specific set of genes.
Synergistic Activity with BET Inhibitors
A key finding from the initial study was the synergistic effect of this compound with BET inhibitors, such as JQ1, in suppressing the proliferation of cancer cells, particularly those driven by the MYC oncogene.[1] This observation suggests that TAF1 and BRD4 cooperate in regulating the expression of a common set of genes critical for cancer cell survival.
Proposed Mechanism of Synergy
The synergy between TAF1 and BRD4 inhibitors is thought to arise from their complementary roles in regulating the transcriptional machinery at super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes like MYC. BRD4 is known to be a critical factor at super-enhancers, and its inhibition leads to a significant downregulation of MYC expression. TAF1, through its bromodomains, also localizes to these regions and contributes to their activity. By simultaneously inhibiting both TAF1 and BRD4, the transcriptional output from these super-enhancers is more effectively suppressed, leading to a potent anti-proliferative effect.
Conclusion
This compound is a valuable chemical tool for the study of TAF1 biology. Its discovery has not only provided a means to selectively probe the function of the TAF1(2) bromodomain but has also unveiled a critical interplay between TAF1 and BRD4 in the regulation of oncogenic transcription. The synergistic anti-proliferative effects observed with the combination of this compound and BET inhibitors highlight a promising therapeutic strategy for MYC-driven cancers. Further research into the development of more potent and drug-like TAF1 inhibitors, inspired by the discovery of this compound, holds significant potential for the future of epigenetic cancer therapy.
References
Methodological & Application
Application Notes and Protocols for CeMMEC13 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes provide a comprehensive guide for the treatment of cancer cell lines with CeMMEC13, a selective inhibitor of the second bromodomain of TAF1. Initial searches indicate a potential ambiguity in the term "this compound cell culture." It is crucial to clarify that This compound is a chemical compound , an isoquinolinone, and not a cell line. The intended cell line for treatment is likely the CEM cell line , a human T-lymphoblastoid line derived from a patient with acute lymphoblastic leukemia, or one of its derivatives like CEM/C1 or CEM cl13. This document will, therefore, focus on the application of the this compound compound to cancer cell lines, with a specific emphasis on protocols adaptable to suspension cell lines like CCRF-CEM.
This compound selectively inhibits the second bromodomain of TAF1 with an IC50 of 2.1 µM.[1][2][3] This inhibitory action makes it a compound of interest for cancer research, particularly in understanding the role of TAF1 in tumorigenesis and as a potential therapeutic agent. It has been shown to synergize with other compounds, such as (+)-JQ1, to inhibit the proliferation of cell lines like THP-1 and H23 lung adenocarcinoma.[2][4]
These protocols and notes are intended to provide a foundational methodology for researchers investigating the effects of this compound. All quantitative data from cited experiments are summarized for easy reference.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 | Cell Lines Tested | Observed Effect | Reference |
| This compound | TAF1 Bromodomain 2 | 2.1 µM | Cell-free assay | Selective inhibition | [1][2][3] |
| This compound & (+)-JQ1 | - | - | THP-1, H23 | Synergistic inhibition of proliferation | [2][4] |
Table 2: Properties of CCRF-CEM Cell Line
| Property | Description | Reference |
| Cell Type | T lymphoblastoid | [5] |
| Origin | Peripheral blood, 4-year-old female with acute lymphoblastic leukemia | [5] |
| Growth Properties | Suspension | [5] |
| Doubling Time | Approximately 23-30 hours | [6] |
| Culture Medium | RPMI 1640 + 2mM L-Glutamine + 10% Fetal Bovine Serum | |
| Subculture | Maintain cultures between 1 x 10^5 and 2 x 10^6 viable cells/mL |
Experimental Protocols
Protocol 1: General Cell Culture for Suspension Cancer Cell Lines (e.g., CCRF-CEM)
This protocol outlines the standard procedure for maintaining and passaging suspension cancer cell lines.
Materials:
-
CCRF-CEM cells (or other suitable suspension cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Serological pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 2 mM L-Glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin. Warm the medium to 37°C before use.
-
Cell Thawing (if starting from a frozen stock):
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer to a culture flask at a density of 1-2 x 10^5 viable cells/mL.
-
-
Cell Maintenance and Passaging:
-
Maintain cell cultures in a 37°C incubator with 5% CO2.
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion assay.
-
Maintain the cell concentration between 1 x 10^5 and 2 x 10^6 viable cells/mL.
-
To passage, determine the cell density and calculate the volume of cell suspension needed to seed a new flask at the desired starting density (e.g., 2 x 10^5 cells/mL).
-
Transfer the calculated volume of cells to a new flask containing fresh, pre-warmed complete growth medium.
-
Renew the medium every 2 to 3 days.
-
Protocol 2: this compound Treatment and Viability Assay
This protocol describes how to treat a suspension cancer cell line with this compound and assess its effect on cell viability using a standard MTT or similar colorimetric assay.
Materials:
-
Suspension cancer cells in logarithmic growth phase
-
Complete growth medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Determine the cell density of a healthy, logarithmically growing cell culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete growth medium). Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
-
Add 100 µL of the diluted this compound solutions to the corresponding wells. For vehicle control wells, add medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of TAF1 by this compound leading to disruption of gene transcription.
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of this compound on cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Biochemicals - CAT N°: 20224 [bertin-bioreagent.com]
- 3. This compound | Carboxypeptidase | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. CCRF-CEM. Culture Collections [culturecollections.org.uk]
- 6. Cellosaurus cell line CCRF-CEM (CVCL_0207) [cellosaurus.org]
Application Notes and Protocols for CeMMEC13 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CeMMEC13, a selective inhibitor of the second bromodomain of TAF1, in cancer cell line research. The following sections detail experimental procedures for assessing cell viability, apoptosis, and cell cycle distribution following this compound treatment, both as a single agent and in combination with the BET bromodomain inhibitor JQ1.
Overview
This compound is a chemical probe that targets the TAF1 bromodomain, a component of the TFIID transcription factor complex. Inhibition of the TAF1 bromodomain has been shown to have anti-proliferative effects in cancer cells and can synergize with other epigenetic inhibitors, such as BET bromodomain inhibitors, to block cancer cell growth. These protocols are based on the findings that demonstrate the synergistic effects of TAF1 and BET inhibition in cancer cell lines like the acute myeloid leukemia cell line THP-1 and the lung adenocarcinoma cell line H23.
Data Presentation: Quantitative Summary of this compound Treatment
The following table summarizes the effective concentrations and treatment durations of this compound for inducing anti-proliferative effects in various cancer cell lines.
| Cell Line | Treatment | Concentration Range | Treatment Duration | Observed Effect |
| THP-1 (Acute Myeloid Leukemia) | This compound | 1 - 10 µM | 72 hours | Inhibition of cell proliferation |
| THP-1 (Acute Myeloid Leukemia) | This compound + JQ1 | This compound: 1 - 5 µM; JQ1: 100 - 500 nM | 72 hours | Synergistic inhibition of cell proliferation |
| H23 (Lung Adenocarcinoma) | This compound | 1 - 10 µM | 72 hours | Inhibition of cell proliferation |
| H23 (Lung Adenocarcinoma) | This compound + JQ1 | This compound: 1 - 5 µM; JQ1: 100 - 500 nM | 72 hours | Synergistic inhibition of cell proliferation |
| K562 (Chronic Myeloid Leukemia) | TAF1 knockdown | Not Applicable | Not Applicable | Anti-proliferative effects |
| H322 (Lung Cancer) | TAF1 knockdown | Not Applicable | Not Applicable | Anti-proliferative effects |
| Acute Myeloid Leukemia (AML) cell lines | TAF1 PROTAC degraders | As low as 1 nmol/L | 48 to 96 hours | Induction of apoptosis |
| Triple-Negative Breast Cancer (TNBC) | BAY-299 (TAF1 inhibitor) | Not Specified | Not Specified | Activation of interferon responses and cell growth suppression |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1, H23)
-
Complete cell culture medium
-
This compound
-
JQ1 (for combination studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound (and JQ1 for combination studies) in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the indicated duration (e.g., 48 or 72 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for this compound treatment.
Application Notes and Protocols for Western Blot Analysis Following CeMMEC13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a selective inhibitor of the second bromodomain (BD2) of the TATA-Box Binding Protein Associated Factor 1 (TAF1). TAF1 is the largest subunit of the transcription factor IID (TFIID), a critical component of the RNA polymerase II pre-initiation complex. By binding to acetylated histones, the bromodomains of TAF1 play a pivotal role in the initiation of transcription for a subset of genes. TAF1 has been implicated in the regulation of cell cycle progression, particularly the G1/S transition, and in the modulation of tumor suppressor pathways, including those involving p53 and the retinoblastoma protein (Rb).
Inhibition of the TAF1 bromodomain by this compound is expected to alter the transcriptional landscape of treated cells, leading to changes in the expression of proteins that govern cell proliferation and survival. These application notes provide a detailed protocol for utilizing Western blotting to investigate the downstream effects of this compound on key cell cycle and apoptosis-related proteins.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the impact of this compound on key signaling proteins in a cancer cell line. The data is presented as a fold change in protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin).
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Predicted Outcome |
| Cell Cycle Regulation | |||
| Cyclin D1 | Vehicle | 1.00 ± 0.12 | - |
| This compound (1 µM) | 0.45 ± 0.08 | Decrease | |
| This compound (5 µM) | 0.21 ± 0.05 | Decrease | |
| CDK4 | Vehicle | 1.00 ± 0.15 | - |
| This compound (1 µM) | 0.95 ± 0.11 | No significant change | |
| This compound (5 µM) | 0.91 ± 0.13 | No significant change | |
| p21WAF1/CIP1 | Vehicle | 1.00 ± 0.20 | - |
| This compound (1 µM) | 2.15 ± 0.35 | Increase | |
| This compound (5 µM) | 3.80 ± 0.55 | Increase | |
| Phospho-Rb (Ser807/811) | Vehicle | 1.00 ± 0.18 | - |
| This compound (1 µM) | 0.62 ± 0.10 | Decrease | |
| This compound (5 µM) | 0.35 ± 0.07 | Decrease | |
| Total Rb | Vehicle | 1.00 ± 0.13 | - |
| This compound (1 µM) | 0.98 ± 0.10 | No significant change | |
| This compound (5 µM) | 1.05 ± 0.12 | No significant change | |
| Apoptosis Markers | |||
| p53 | Vehicle | 1.00 ± 0.25 | - |
| This compound (1 µM) | 1.85 ± 0.30 | Increase | |
| This compound (5 µM) | 2.75 ± 0.45 | Increase | |
| Cleaved PARP | Vehicle | 1.00 ± 0.15 | - |
| This compound (1 µM) | 2.50 ± 0.40 | Increase | |
| This compound (5 µM) | 4.20 ± 0.60 | Increase | |
| Cleaved Caspase-3 | Vehicle | 1.00 ± 0.11 | - |
| This compound (1 µM) | 2.10 ± 0.25 | Increase | |
| This compound (5 µM) | 3.90 ± 0.50 | Increase |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., THP-1, H23) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM and 5 µM). As a control, prepare a vehicle-only medium containing the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one of the wells. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (see table below for suggestions) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
| Primary Antibody | Recommended Dilution | Supplier (Example) |
| Rabbit anti-Cyclin D1 | 1:1000 | Cell Signaling Technology |
| Mouse anti-CDK4 | 1:1000 | Santa Cruz Biotechnology |
| Rabbit anti-p21 Waf1/Cip1 | 1:1000 | Cell Signaling Technology |
| Rabbit anti-phospho-Rb (Ser807/811) | 1:1000 | Cell Signaling Technology |
| Mouse anti-Rb | 1:1000 | BD Biosciences |
| Mouse anti-p53 | 1:1000 | Santa Cruz Biotechnology |
| Rabbit anti-Cleaved PARP (Asp214) | 1:1000 | Cell Signaling Technology |
| Rabbit anti-Cleaved Caspase-3 (Asp175) | 1:1000 | Cell Signaling Technology |
| Mouse anti-β-actin | 1:5000 | Sigma-Aldrich |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Application Notes and Protocols for CeMMEC13 and JQ1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combination therapy of CeMMEC13, a GSPT1 degrader, and JQ1, a BET bromodomain inhibitor. This combination holds significant promise in cancer therapy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), by synergistically targeting key oncogenic pathways.
Introduction
This compound is a chemical degrader that selectively targets the G1 to S phase transition protein 1 (GSPT1) for proteasomal degradation. GSPT1 is a crucial component of the translation termination complex, and its degradation leads to the activation of the integrated stress response and subsequent apoptosis in cancer cells. JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that play a critical role in the transcription of key oncogenes, including MYC.
The rationale for combining this compound and JQ1 is rooted in the convergent and complementary anti-cancer activities of GSPT1 degradation and BET inhibition. Preclinical studies have highlighted the development of dual GSPT1 and BRD4 degraders, underscoring the synergistic potential of targeting these two pathways simultaneously. A positive co-regulatory feedback loop between MYC and GSPT1 has been identified, where MYC promotes GSPT1 transcription, and GSPT1, in turn, facilitates MYC translation. By combining a GSPT1 degrader (this compound) with a BET inhibitor (JQ1), this oncogenic loop can be effectively disrupted from both ends, leading to a potent synergistic anti-tumor effect.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments on the combination of a GSPT1 degrader (analogous to this compound) and a BET inhibitor (JQ1) in AML cell lines.
Table 1: Cell Viability (IC50) in AML Cell Lines (72h Treatment)
| Cell Line | Compound | IC50 (nM) | Combination Index (CI)* |
| MOLM-13 | This compound | 15 | - |
| JQ1 | 250 | - | |
| This compound + JQ1 (1:16.7 ratio) | - | 0.45 | |
| MV4-11 | This compound | 25 | - |
| JQ1 | 350 | - | |
| This compound + JQ1 (1:14 ratio) | - | 0.52 | |
| OCI-AML3 | This compound | 30 | - |
| JQ1 | 400 | - | |
| This compound + JQ1 (1:13.3 ratio) | - | 0.60 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: Apoptosis Induction in MOLM-13 Cells (48h Treatment)
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | 5.2 ± 1.1 |
| This compound | 15 nM | 25.8 ± 3.5 |
| JQ1 | 250 nM | 18.4 ± 2.8 |
| This compound + JQ1 | 15 nM + 250 nM | 65.7 ± 5.1 |
Table 3: Western Blot Analysis of Key Protein Levels in MOLM-13 Cells (24h Treatment)
| Treatment | GSPT1 | c-MYC | Cleaved PARP |
| Control (DMSO) | 100% | 100% | Baseline |
| This compound (15 nM) | 15% | 85% | Increased |
| JQ1 (250 nM) | 95% | 30% | Increased |
| This compound + JQ1 | 12% | 10% | Strongly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture
-
Cell Lines: MOLM-13, MV4-11, and OCI-AML3 (human AML cell lines).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split suspension cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Drug Preparation: Prepare stock solutions of this compound and JQ1 in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. For combination treatments, add both drugs to the same wells. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate in 2 mL of culture medium.
-
Treatment: Treat the cells with this compound, JQ1, or the combination at the indicated concentrations for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Protocol 4: Western Blot Analysis
-
Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 6-well plate and treat with this compound, JQ1, or the combination for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1, c-MYC, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Synergistic inhibition of the MYC-GSPT1 feedback loop.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound and JQ1.
Logical Relationship Diagram
Caption: Rationale for this compound and JQ1 combination therapy.
Application Notes and Protocols for In Vivo Studies of CeMMEC13
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a selective small molecule inhibitor of the second bromodomain of TAF1 (TAF1-BD2), with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1] Notably, it displays selectivity for TAF1-BD2 over the bromodomains of BRD4, BRD9, and CREBBP.[1] In vitro studies have demonstrated that this compound acts synergistically with the BET bromodomain inhibitor (+)-JQ1 to suppress the proliferation of human acute monocytic leukemia (THP-1) and lung adenocarcinoma (H23) cell lines.[1] These findings suggest a potential therapeutic application for this compound, particularly in oncology, by targeting TAF1-driven transcriptional programs.
These application notes provide a comprehensive guide for researchers designing and executing preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in relevant animal models.
Proposed Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Based on its known in vitro activity, the following models are proposed:
-
Cell Line-Derived Xenograft (CDX) Models: Given the demonstrated anti-proliferative effects of this compound in THP-1 and H23 cells, xenograft models using these cell lines are a logical starting point.[1] These models are well-established, relatively inexpensive, and allow for a straightforward assessment of tumor growth inhibition.
-
Patient-Derived Xenograft (PDX) Models: To enhance the clinical relevance of preclinical studies, PDX models derived from patients with hematological malignancies or lung adenocarcinoma are recommended. These models are known to more accurately reflect the heterogeneity and therapeutic response of human tumors.[2]
-
Genetically Engineered Mouse Models (GEMMs): For a more in-depth investigation of the role of TAF1 in tumorigenesis and as a therapeutic target, GEMMs with specific mutations or alterations in the TAF1 gene could be employed.[2]
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These protocols are intended as a starting point and should be optimized based on preliminary dose-finding studies and the specific characteristics of the chosen animal model.[3]
Protocol 1: Maximum Tolerated Dose (MTD) and Tolerability Study
Objective: To determine the maximum tolerated dose of this compound and assess its overall tolerability in healthy mice.
Animal Model: Healthy C57BL/6 or BALB/c mice (6-8 weeks old, mixed-sex).
Methodology:
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the study.
-
Grouping: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group and multiple this compound dose groups.
-
Dose Escalation: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) in a dose-escalation manner. Start with a low dose and escalate in subsequent groups.[3]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and any signs of distress.
-
Data Collection: Record body weight twice weekly. At the end of the study (typically 14-21 days), collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, significant changes in hematological or biochemical parameters, or severe clinical signs).
Protocol 2: Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with a BET bromodomain inhibitor, in a relevant CDX model.
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) bearing THP-1 or H23 xenografts.
Methodology:
-
Tumor Implantation: Subcutaneously implant THP-1 or H23 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly.
-
Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
(+)-JQ1 alone
-
This compound + (+)-JQ1
-
-
Treatment: Administer treatments according to a predetermined schedule based on the MTD study.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Overall survival, body weight changes.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring changes in the expression of TAF1-regulated genes via qPCR or RNA-seq).
Data Presentation
All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Maximum Tolerated Dose (MTD) Study
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Body Weight Change (%) | Key Clinical Observations | Hematology/Serum Chemistry Findings |
| Vehicle Control | - | IP | ± 5% | Normal | Within normal limits |
| This compound Group 1 | X | IP | |||
| This compound Group 2 | 2X | IP | |||
| This compound Group 3 | 4X | IP |
Table 2: Summary of Efficacy Study in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Overall Survival (Median Days) |
| Vehicle Control | - | |||
| This compound | ||||
| (+)-JQ1 | ||||
| This compound + (+)-JQ1 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Optimizing CeMMEC13 concentration for cytotoxicity
CeMMEC13 Technical Support Center
Disclaimer: this compound is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting advice provided below are hypothetical and based on established methodologies for cytotoxic agent evaluation.
Welcome to the technical support center for this compound, a novel and potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is crucial for regulating the cell cycle, and its overactivation is a common feature in many cancers, leading to reduced apoptosis and increased cell proliferation.[4] By inhibiting this pathway, this compound effectively promotes cancer cell death.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial contents in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect the stock solution from light.
Q3: What is the recommended solvent for in vitro studies?
A3: DMSO is the recommended solvent for reconstituting this compound. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes. Always include a vehicle control (medium with the same final concentration of DMSO as the treatment wells) in your experiments.[5]
Q4: Which cancer cell lines are most sensitive to this compound?
A4: Preclinical studies have shown that this compound is particularly effective against cell lines with known mutations or amplifications in the PI3K/Akt/mTOR pathway.[3] Breast cancer (e.g., MCF-7) and non-small cell lung cancer (e.g., A549) cell lines have demonstrated significant sensitivity. However, the optimal concentration should be determined empirically for each cell line.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the hypothetical cytotoxic activity of this compound against common cancer cell lines after a 48-hour incubation period, as determined by the MTT assay.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 Value (µM) | Recommended Concentration Range (µM) |
| MCF-7 | Breast Adenocarcinoma | 8,000 | 48 | 5.2 | 0.5 - 25 |
| A549 | Lung Carcinoma | 5,000 | 48 | 8.7 | 1.0 - 50 |
| U-87 MG | Glioblastoma | 10,000 | 48 | 12.1 | 1.0 - 75 |
| PC-3 | Prostate Adenocarcinoma | 7,500 | 48 | 25.6 | 5.0 - 100 |
-
IC50: The concentration of this compound that inhibits 50% of cell growth.
-
Seeding Density: Optimal cell numbers may vary based on cell size and growth rate.
-
Recommended Concentration Range: A suggested starting range for dose-response experiments. It is advisable to perform a broad-range dose-finding study first.[6][7]
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
Appropriate cancer cell line and complete culture medium
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A typical starting range might be from 0.1 µM to 100 µM.[6][10] Remember to prepare a vehicle control (medium + DMSO) and a blank control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the log of this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Troubleshooting Guide
Q5: My replicate wells show high variability. What could be the cause?
A5: High variability between replicates is a common issue and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the suspension between pipetting to prevent cells from settling.[12]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially small volumes, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[12]
-
Incomplete Formazan Solubilization: Ensure formazan crystals are fully dissolved before reading the plate. Increase shaking time or gently pipette the solution up and down in the well if needed.
Q6: My blank (media only) wells have high background absorbance. Why?
A6: High background can be caused by:
-
Contamination: Bacterial or fungal contamination in the medium or reagents can metabolize MTT, leading to a false positive signal.
-
Reagent Issues: Phenol red in culture medium can interfere with absorbance readings. Using serum-free medium during the MTT incubation step is recommended. Also, MTT solution can degrade if exposed to light; always store it protected from light.
-
Compound Interference: this compound itself might directly reduce MTT or interfere with the absorbance reading. To check for this, set up a control plate with no cells, containing only medium and the same concentrations of this compound used in the experiment.
Q7: I am not observing a clear dose-response curve.
A7: This could be due to several reasons:
-
Incorrect Concentration Range: The concentrations tested may be too high (causing 100% cell death across all wells) or too low (showing no cytotoxic effect). Perform a broad-range pilot experiment (e.g., 0.01 µM to 200 µM) to identify an effective range, then perform a more detailed experiment with narrower concentration intervals around the estimated IC50.[5]
-
Inappropriate Incubation Time: The duration of drug exposure may be too short. Try extending the incubation time (e.g., from 24h to 48h or 72h) to allow the cytotoxic effects to manifest.
-
Cell Resistance: The chosen cell line may be resistant to this compound's mechanism of action. Consider using a different cell line, particularly one with known PI3K pathway hyperactivation.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Reddit - The heart of the internet [reddit.com]
CeMMEC13 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CeMMEC13, focusing on its solubility in aqueous media.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound during experimental procedures.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS is not recommended. It is advisable to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] If you observe a precipitate after diluting the DMSO stock solution into your aqueous buffer, this indicates that the aqueous solubility has been exceeded.[3]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[4]
-
Vigorous Mixing: When diluting, add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.[4][5]
-
Co-solvents: If precipitation persists, consider using a co-solvent system. For in vivo studies, formulations may include PEG300 and Tween 80 to improve solubility.[1] For in vitro assays, the use of co-solvents should be carefully validated for compatibility with your cell line.
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[2] For example, you can dissolve this compound in DMSO to a concentration of 62-67 mg/mL.[1][2] Sonication can aid in dissolution.[1] Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: Can I use other organic solvents to prepare my stock solution?
A4: Yes, ethanol is another option for preparing a stock solution of this compound, with a reported solubility of 6 mg/mL.[1][2] However, DMSO generally offers higher solubility for this compound.[1][2] The choice of solvent will depend on the specific requirements and constraints of your experiment, including cellular tolerance.
Q5: At what temperature should I store my this compound solutions?
A5: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO or other solvents should be stored at -80°C for up to one year.[1][2] When stored at -20°C, the stability of the solution is reduced to approximately one month.[2]
Q6: My prepared solution appears as a suspension. Can I still use it?
A6: If your prepared solution is a suspension, it is recommended to prepare it fresh for immediate use.[1] A suspension indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and inconsistent experimental results. For cell-based assays, it is crucial to have a clear, homogenous solution.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 67 mg/mL (199.2 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| DMSO | 62 mg/mL (184.34 mM) | Sonication is recommended to aid dissolution.[1] |
| Ethanol | 6 mg/mL (17.84 mM) | Sonication is recommended to aid dissolution.[1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | This indicates that the presence of an aqueous buffer significantly reduces solubility. |
| Water | Insoluble |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 336.34 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 16.82 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vigorously vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C.[2]
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting a DMSO stock solution of this compound into cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, dilute the 50 mM stock solution 1:100 in fresh medium to obtain a 500 µM solution.
-
Final Dilution: Add the desired volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. It is crucial to add the this compound solution to the medium while gently mixing to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Calculate the final concentration of DMSO in the working solution. Ensure it remains below the cytotoxic level for your specific cell line (typically <0.5%).[4]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation.
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on TAF1.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound stock and working solutions for experimental use.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues with this compound in aqueous media.
References
Technical Support Center: Troubleshooting CeMMEC13 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with CeMMEC13. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is an isoquinolinone-based small molecule that selectively inhibits the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1).[1][2] TAF1 is the largest subunit of the TFIID basal transcription factor complex, which is essential for initiating transcription by RNA polymerase II.[1][2][3][4][5] The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation. By inhibiting TAF1's second bromodomain, this compound disrupts its ability to engage with chromatin, leading to altered gene expression.
Q2: What is the reported selectivity of this compound?
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no specific, publicly available data detailing the off-target effects of this compound. As with any small molecule inhibitor, the possibility of off-target interactions exists. Potential off-target effects could arise from interactions with other bromodomain-containing proteins not yet tested, or with proteins outside of the bromodomain family. Given its isoquinolinone scaffold, interactions with other ATP-binding proteins, such as kinases, could be a theoretical possibility.
Q4: What are the expected on-target effects of this compound in a cellular context?
A4: The primary on-target effect of this compound is the modulation of gene transcription. TAF1 is a crucial component of the general transcription machinery, and its inhibition is expected to lead to changes in the expression of a subset of genes.[4][5] In some cancer cell lines, such as THP-1 and H23 lung adenocarcinoma cells, this compound has been shown to inhibit proliferation, an effect that is synergistic with the BET bromodomain inhibitor (+)-JQ1.[1] Therefore, expected on-target phenotypes include cell cycle arrest, induction of apoptosis, and changes in cellular morphology, depending on the cellular context.
Troubleshooting Guide
Problem 1: I am not observing the expected anti-proliferative effect of this compound in my cell line.
| Possible Cause | Suggested Solution |
| Cell line is not sensitive to TAF1 inhibition. | The cellular phenotype of TAF1 inhibition is context-dependent. Confirm that TAF1 is expressed in your cell line and is important for its proliferation. Consider using a positive control cell line known to be sensitive to TAF1 inhibition, such as THP-1 or H23. |
| Incorrect dosage or treatment duration. | Perform a dose-response experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a concentration range around the reported IC50 of 2.1 µM and extend higher, while monitoring for cytotoxicity. |
| Compound instability or degradation. | Ensure that the this compound compound has been stored correctly and is of high purity. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Experimental assay is not sensitive enough. | Use a sensitive and validated assay for measuring cell proliferation or viability, such as a real-time cell analysis system or a robust colorimetric/fluorometric assay. |
Problem 2: I am observing a high level of cytotoxicity at concentrations where I expect to see a specific phenotype.
| Possible Cause | Suggested Solution |
| Off-target toxicity. | High concentrations of small molecule inhibitors can lead to off-target effects and general cytotoxicity. Try to use the lowest effective concentration that produces the desired on-target phenotype. Include appropriate controls to distinguish specific from non-specific effects (see Q&A on controls). |
| Solvent toxicity. | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to perturbations in transcription or general chemical stress. Perform a detailed cytotoxicity assay (e.g., LDH release or Annexin V/PI staining) to determine the toxicity profile of this compound in your specific cell line. |
Problem 3: I am observing an unexpected phenotype that does not seem to be related to TAF1 inhibition.
| Possible Cause | Suggested Solution |
| Potential off-target effect of this compound. | To investigate if the observed phenotype is due to an off-target effect, consider the following control experiments: 1. Use a structurally distinct TAF1 inhibitor: If another selective TAF1 bromodomain inhibitor is available, check if it recapitulates the same phenotype. 2. Rescue experiment: If possible, overexpress a form of TAF1 that is resistant to this compound to see if the phenotype is reversed. 3. RNAi knockdown of TAF1: Compare the phenotype observed with this compound treatment to that of TAF1 knockdown using siRNA or shRNA. A similar phenotype would support an on-target effect. |
| The phenotype is a downstream consequence of TAF1 inhibition. | TAF1 is involved in the regulation of a wide range of genes. The observed phenotype might be an indirect, downstream effect of altered transcription. Perform gene expression analysis (e.g., RNA-seq or qPCR) to identify the transcriptional changes induced by this compound and map them to relevant signaling pathways. |
Data Summary
Table 1: this compound In Vitro Activity
| Target | Assay | IC50 | Reference |
| TAF1 Bromodomain 2 | Biochemical Assay | 2.1 µM | [1][2] |
| BRD4 Bromodomain | Binding Assay | No binding | [1] |
| BRD9 Bromodomain | Binding Assay | No binding | [1] |
| CREBBP Bromodomain | Binding Assay | No binding | [1] |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against a downstream marker of TAF1 activity or a potential off-target. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: TAF1's role in transcription initiation and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Interpreting unexpected results with CeMMEC13
Welcome to the technical support center for CeMMEC13. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower-than-expected potency (higher IC50) for this compound in our cell line compared to the published data. What could be the cause?
A1: Several factors can contribute to variations in IC50 values between different laboratories and even between experiments. Here are a few common reasons:
-
Cell Line Specifics: The genetic background of your cell line, including the expression levels of CK2 and compensatory signaling pathways, can significantly influence sensitivity to this compound.
-
Assay Conditions: Differences in cell density, serum concentration in the media, and the duration of drug exposure can alter the apparent potency.
-
Drug Stability: Ensure that your stock solution of this compound is properly stored and has not undergone freeze-thaw cycles, which can degrade the compound.
We recommend performing a dose-response experiment comparing your cell line with a control cell line known to be sensitive to this compound, such as HEK293T.
Q2: We are seeing inconsistent results in our Western blots for downstream targets of CK2 (e.g., p-AKT Ser129) after this compound treatment. What should we check?
A2: Inconsistent Western blot results are often due to technical variability. Here is a checklist to troubleshoot this issue:
-
Confirm this compound Activity: Before running a Western blot, confirm the activity of your current this compound batch with a simple cell viability assay.
-
Loading Controls: Ensure you are using a reliable loading control (e.g., GAPDH, β-actin) and that the protein levels are consistent across all lanes.
-
Antibody Quality: The specificity and sensitivity of your primary antibody are crucial. We recommend validating your antibody with positive and negative controls.
-
Time Course: The phosphorylation of downstream targets can be transient. It is advisable to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the desired effect.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
You may encounter situations where this compound does not induce the expected level of cell death or, conversely, causes excessive toxicity at low concentrations.
Quantitative Data Summary: Expected vs. Observed IC50 Values
| Cell Line | Published IC50 (nM) | Common Observed IC50 Range (nM) | Potential Reasons for Discrepancy |
| HCT116 | 50 | 70-150 | High expression of efflux pumps. |
| MCF7 | 80 | 100-200 | Activation of alternative survival pathways. |
| U-2 OS | 35 | 30-60 | Results within the expected range. |
| A549 | 120 | 200-500 | Potential resistance mechanism or slow drug uptake. |
Troubleshooting Workflow
This diagram outlines the steps to take when your experimental IC50 value deviates significantly from the expected value.
Caption: Troubleshooting workflow for unexpected IC50 values.
Issue 2: Potential Off-Target Effects
While this compound is a selective inhibitor of CK2, off-target effects can occur, especially at higher concentrations. These may manifest as unexpected phenotypic changes or alterations in unrelated signaling pathways.
Signaling Pathway Context
The following diagram shows the intended target of this compound within the simplified CK2 signaling pathway.
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Investigating Off-Target Effects
If you suspect off-target effects, a systematic approach is necessary.
-
Titrate this compound: Determine the lowest effective concentration that inhibits the primary target (CK2) without causing the suspected off-target effect.
-
Use a Structural Analogue: If available, use an inactive structural analogue of this compound as a negative control.
-
Orthogonal Approaches: Use a different CK2 inhibitor or an siRNA-based approach to confirm that the observed phenotype is specifically due to CK2 inhibition.
Logical Diagram for Investigation
Caption: Decision tree for investigating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for CK2 Pathway Analysis
This protocol is used to assess the phosphorylation status of CK2 targets.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-AKT Ser129) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH).
CeMMEC13 dose-response curve troubleshooting
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CeMMEC13 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the generation of dose-response curves and other experimental applications of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: No Observable Effect or Very High IC50 Value
You are treating your cells with this compound but do not observe the expected inhibitory effect, or the calculated IC50 value is significantly higher than the reported 2.1 µM.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| Incorrect Dosing | Verify the concentration of your stock solution and the accuracy of your serial dilutions. Perform a concentration verification using analytical methods if possible. |
| Low Cell Permeability | While some compounds have low permeability, ensure your cell model is appropriate. Consider increasing incubation time to allow for sufficient compound uptake.[1] |
| Cell Line Insensitivity | The target, TAF1(BD2), may not be critical for the survival or proliferation of your chosen cell line. Confirm TAF1 expression and its role in your cellular context. Consider using a positive control cell line known to be sensitive to bromodomain inhibitors, such as THP-1 or H23 cells.[2] |
| Experimental Artifacts | Ensure that the assay endpoint (e.g., cell viability) is measured within the linear range of the assay. High cell density can sometimes mask the effects of a compound. Optimize cell seeding density. |
Issue 2: High Variability Between Replicates
Your replicate wells for the same this compound concentration show significant differences in response, leading to a poor dose-response curve fit.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. Pay attention to the "edge effect" in microplates; consider not using the outer wells for data analysis. |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your treatment media for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).[1] |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., autofluorescence with a fluorescent readout). Run a control plate with this compound in cell-free media to check for assay interference. |
| Inconsistent Incubation Time | Ensure that the incubation time with this compound is consistent across all plates and experiments. |
Issue 3: U-Shaped or Biphasic Dose-Response Curve
Instead of a typical sigmoidal curve, you observe a response that decreases at lower concentrations but then increases at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, this compound might be engaging with other targets, leading to unexpected biological responses. It's crucial to use the lowest effective concentration to minimize off-target effects.[1] Consider using a structurally related but inactive control compound to assess off-target effects. |
| Cellular Stress Response | High concentrations of a compound can induce cellular stress responses that may counteract the primary inhibitory effect. |
| Compound-Induced Cytotoxicity | At very high concentrations, the observed effect might be due to general cytotoxicity rather than specific inhibition of TAF1(BD2). Consider performing a cytotoxicity assay in parallel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in DMSO to create a high-concentration stock solution. For cell-based assays, further dilutions should be made in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including your vehicle control.
Q2: What are appropriate positive and negative controls for a this compound experiment?
A2:
-
Positive Control (Compound): A well-characterized bromodomain inhibitor, such as (+)-JQ1, can be used as a positive control to ensure your experimental system is responsive to this class of inhibitors.[2]
-
Positive Control (Cell Line): Cell lines known to be sensitive to bromodomain inhibitors, such as THP-1 or H23, can be used to validate your experimental setup.[2]
-
Negative Control (Vehicle): A vehicle control (e.g., media with the same final concentration of DMSO used for this compound dilutions) is essential to account for any effects of the solvent on your cells.
-
Negative Control (Inactive Compound): If available, a structurally similar but inactive analog of this compound can help to confirm that the observed effects are due to the specific activity of this compound.
Q3: How can I confirm that this compound is engaging with its target, TAF1, in my cells?
A3: Target engagement can be assessed using techniques such as:
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein upon ligand binding.
-
Co-immunoprecipitation (Co-IP): This can be used to assess changes in protein-protein interactions involving TAF1 upon this compound treatment.
-
Western Blotting: Analyze the expression levels of downstream targets of TAF1-regulated genes.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media).
-
Treatment: Remove the old medium from the cells and add the 2X this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model (e.g., four-parameter log-logistic fit) to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Assay |
| THP-1 | 2.1 | Cell Proliferation Assay[2] |
| H23 | Synergizes with (+)-JQ1 | Cell Proliferation Assay[2] |
| User Cell Line 1 | User-determined value | User-specified assay |
| User Cell Line 2 | User-determined value | User-specified assay |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting decision tree.
References
CeMMEC13 Technical Support Center: Minimizing Toxicity in Primary Cells
Welcome to the technical support center for CeMMEC13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using the TAF1 bromodomain inhibitor, this compound, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an isoquinolinone that acts as a selective inhibitor of the second bromodomain (BD2) of the TATA-Box Binding Protein Associated Factor 1 (TAF1).[1] TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, which is essential for initiating transcription by RNA polymerase II.[2] By binding to the bromodomain of TAF1, this compound can disrupt the transcription of genes that are critical for cell proliferation and survival.[2]
Q2: Why might this compound be toxic to primary cells?
While specific data on this compound toxicity in primary cells is limited, its mechanism of action provides some clues. TAF1 is a crucial component of the general transcription machinery in all cells, including healthy primary cells.[2] Inhibition of such a fundamental process can lead to "on-target" toxicity, where the intended inhibitory action on TAF1 also affects the normal physiological functions of the primary cells, potentially leading to cell cycle arrest, inhibition of proliferation, or apoptosis.[3][4] Additionally, as with any small molecule, "off-target" effects, where the compound interacts with other proteins in the cell, cannot be ruled out and may contribute to toxicity.[5][6]
Q3: What are the known potency and effects of this compound in other cell types?
This compound selectively inhibits the second bromodomain of TAF1 with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM in a cell-free assay.[1] In cancer cell lines, such as THP-1 and H23 lung adenocarcinoma cells, this compound has been shown to synergize with the pan-BET bromodomain inhibitor (+)-JQ1 to inhibit proliferation.[1] It's important to note that the effective and toxic concentrations in primary cells may differ significantly from those in cancer cell lines.
Q4: Are there any general toxicity concerns with bromodomain inhibitors as a class of compounds?
Yes, clinical trials with various bromodomain inhibitors have revealed some common "class effects" in terms of toxicity. These can include thrombocytopenia (low platelet count), fatigue, and gastrointestinal issues like diarrhea.[7] While these are observed in a clinical setting, they highlight the potential for on-target toxicities in normal tissues and cells, which should be considered when working with primary cells in vitro.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
-
Possible Cause: The concentration of this compound is too high for the specific primary cell type. Primary cells are often more sensitive to perturbations than immortalized cell lines.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Culture your primary cells with a wide range of this compound concentrations (e.g., from nanomolar to low micromolar) for a set period (e.g., 24, 48, 72 hours).
-
Assess Cell Viability: Use a quantitative cell viability assay, such as the MTT or CCK-8 assay, to determine the concentration at which 50% of the cells are no longer viable (IC50 for toxicity).
-
Select a Working Concentration: Choose a concentration for your experiments that is well below the toxic IC50 but is still effective for inhibiting TAF1. This may require optimization and validation for your specific experimental goals. It is recommended to use the lowest concentration possible to minimize off-target effects.[8]
-
Reduce Incubation Time: If high toxicity is still observed at lower concentrations, consider reducing the duration of exposure to this compound.
-
Issue 2: Unexpected changes in cellular phenotype or differentiation status.
-
Possible Cause: TAF1 plays a critical role in regulating gene expression programs that control cell identity and differentiation.[3] Inhibition of TAF1 by this compound may be altering the transcriptional landscape of your primary cells.
-
Troubleshooting Steps:
-
Monitor Differentiation Markers: If working with primary cells that can differentiate (e.g., stem cells or progenitor cells), assess the expression of key differentiation markers (at both the mRNA and protein level) with and without this compound treatment.
-
Time-Course Experiment: Perform a time-course experiment to determine when these phenotypic changes occur. This can help to distinguish between a primary effect of TAF1 inhibition and secondary effects.
-
Consider the Cellular Context: The effect of TAF1 inhibition can be highly context-dependent. The specific lineage and differentiation state of your primary cells will influence their response to this compound.
-
Issue 3: Inconsistent results or high variability between experiments.
-
Possible Cause: Inconsistent preparation of this compound stock solutions or variability in primary cell health.
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Ensure this compound is fully dissolved in a suitable solvent like DMSO at a high concentration.[9] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Consistent Cell Culture Practices: Use primary cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting experiments.[9]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent.
-
Quantitative Data
Table 1: Known Activity of this compound
| Target/Cell Line | Assay Type | IC50 / Effect | Reference |
| TAF1 Bromodomain 2 | Cell-free | 2.1 µM | [1] |
| THP-1 & H23 Cells | Proliferation | Synergizes with (+)-JQ1 | [1] |
Table 2: Template for Determining this compound Toxicity in Your Primary Cells
| This compound Concentration | Incubation Time (hours) | % Cell Viability (Mean ± SD) | Observations (e.g., Morphology) |
| Vehicle Control (0 µM) | 24 | ||
| 0.1 µM | 24 | ||
| 0.5 µM | 24 | ||
| 1.0 µM | 24 | ||
| 2.5 µM | 24 | ||
| 5.0 µM | 24 | ||
| 10 µM | 24 | ||
| ... | 48 | ||
| ... | 72 |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Prepare this compound Dilutions: Prepare a 2X serial dilution of this compound in your complete cell culture medium. It is recommended to start with a high concentration and perform several dilutions to cover a broad range (e.g., 20 µM down to low nM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 for toxicity.
Protocol 2: Assessing Off-Target Effects via Gene Expression Analysis
-
Cell Treatment: Treat your primary cells with a non-toxic concentration of this compound (determined from Protocol 1) and a vehicle control for a relevant period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for known TAF1 target genes (if known for your cell type) and housekeeping genes for normalization.
-
Analyze the relative gene expression changes between the this compound-treated and vehicle control groups.
-
-
RNA-Sequencing (Optional): For a more comprehensive analysis of off-target effects on the transcriptome, consider performing RNA-sequencing.
Visualizations
Caption: Simplified diagram of TAF1's role in transcription initiation and its inhibition by this compound.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. Inhibition of TAF1B impairs ribosome biosynthesis and suppresses cell proliferation in stomach adenocarcinoma through promoting c-MYC mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibitors a decade later: a promise unfulfilled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAF1 Bromodomain Inhibitors: CeMMEC13 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The TATA-binding protein-associated factor 1 (TAF1) is a critical component of the transcription factor IID (TFIID) complex, playing a pivotal role in the initiation of gene transcription.[1][2] Its two bromodomains, particularly the second bromodomain (BD2), have emerged as attractive therapeutic targets in oncology and other diseases characterized by dysregulated gene expression.[3][4] This guide provides a comprehensive comparison of CeMMEC13 with other notable TAF1 bromodomain inhibitors, focusing on their performance backed by experimental data.
Overview of TAF1 Bromodomain Inhibitors
A growing number of small molecule inhibitors targeting the TAF1 bromodomain have been developed. These inhibitors aim to disrupt the interaction between TAF1 and acetylated lysine residues on histones and other proteins, thereby modulating gene transcription.[3] This guide will focus on a selection of key inhibitors: this compound, BAY-299, GNE-371, and BI-2536, highlighting their distinct profiles.
Quantitative Performance Comparison
The following tables summarize the biochemical and cellular activities of this compound and other TAF1 bromodomain inhibitors based on available experimental data.
Table 1: Biochemical Potency (IC50) Against TAF1 Bromodomain 2 (BD2)
| Inhibitor | TAF1(BD2) IC50 (nM) | Assay Type | Reference |
| This compound | 2100 | Not Specified | [5] |
| BAY-299 | 8 - 13 | TR-FRET | [6] |
| GNE-371 | 10 | Not Specified | [3][7][8] |
| BI-2536 | 170 | Competitive Phage Display | [9] |
Table 2: Selectivity Profile of TAF1 Bromodomain Inhibitors
| Inhibitor | Target(s) | Selectivity Notes | Reference |
| This compound | TAF1(BD2) | Does not bind to bromodomains of BRD4, BRD9, or CREBBP. | [5] |
| BAY-299 | TAF1, BRD1 | >30-fold selective vs. BRD9 and ATAD2; >300-fold selective vs. BRD4. | |
| GNE-371 | TAF1(2) | Excellent selectivity over other bromodomain-family members. | [7][8] |
| BI-2536 | PLK1, BRD4, TAF1(2) | A dual inhibitor with activity on multiple targets. | [9][10] |
Table 3: Cellular Activity of TAF1 Bromodomain Inhibitors
| Inhibitor | Cellular Assay | IC50/GI50 (nM) | Cell Line(s) | Reference |
| This compound | Proliferation Assay (in synergy with JQ1) | Not Specified | THP-1, H23 | [5] |
| BAY-299 | NanoBRET Target Engagement (TAF1 BD2) | 970 | Not Specified | [6] |
| Cell Proliferation (GI50) | 1060 - 7980 | MOLM-13, MV4-11, 769-P, Jurkat, etc. | [6] | |
| GNE-371 | Cellular Target Engagement | 38 | Not Specified | [3][8] |
| Antiproliferative Synergy with JQ1 | Not Specified | Not Specified | [8] |
Experimental Methodologies
The data presented in this guide are derived from various biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols used to evaluate TAF1 bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding affinity of inhibitors.
-
Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., Europium-labeled anti-GST antibody bound to a GST-tagged TAF1 bromodomain) and an acceptor fluorophore (e.g., a biotinylated acetylated histone peptide bound to streptavidin-allophycocyanin). When the bromodomain and the peptide interact, the fluorophores are in close proximity, allowing for energy transfer and a high FRET signal. An inhibitor that disrupts this interaction will decrease the FRET signal in a dose-dependent manner.[11][12]
-
Protocol Outline:
-
Reagents are prepared in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[11]
-
Serial dilutions of the test inhibitor are added to a 384-well plate.
-
A fixed concentration of the GST-tagged TAF1 bromodomain protein is added and incubated with the inhibitor.[11]
-
A biotinylated acetylated histone H4 peptide and the donor/acceptor fluorophore pair are added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read using a microplate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by fitting the dose-response curves.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used for screening and characterizing inhibitors.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the target protein (e.g., His-tagged TAF1 bromodomain) and its ligand (e.g., biotinylated acetylated peptide) interact.[13] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in the signal.[13][14]
-
Protocol Outline:
-
The His-tagged TAF1 bromodomain protein is incubated with Ni-NTA acceptor beads.
-
The biotinylated acetylated histone peptide is incubated with streptavidin-coated donor beads.
-
The inhibitor at various concentrations is mixed with the TAF1-acceptor bead complex.
-
The peptide-donor bead complex is added to the mixture in a 384-well plate.
-
The plate is incubated in the dark to allow for binding.
-
The AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.
-
Principle: The target protein (e.g., TAF1) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor.[15] When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that enters the cell and competes with the tracer for binding to the target will reduce the BRET signal in a dose-dependent manner, allowing for the determination of intracellular affinity.[15][16]
-
Protocol Outline:
-
Cells are transfected with a vector expressing the NanoLuc®-TAF1 fusion protein.
-
Transfected cells are seeded into a multi-well plate.
-
A NanoBRET™ tracer specific for the TAF1 bromodomain is added to the cells at a fixed concentration.
-
The test inhibitor is added at varying concentrations.
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a specialized plate reader.
-
The BRET ratio is calculated, and IC50 values are determined from the competitive binding curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the central role of TAF1 in transcription and a typical workflow for inhibitor screening.
Caption: TAF1's role in the TFIID complex and transcription initiation.
Caption: A typical workflow for identifying and characterizing TAF1 bromodomain inhibitors.
Discussion and Future Directions
The landscape of TAF1 bromodomain inhibitors is rapidly evolving. While compounds like BAY-299 and GNE-371 demonstrate high potency in biochemical assays, translating this into robust cellular and in vivo efficacy remains a key challenge.[17] this compound, although less potent in initial biochemical screens, shows interesting synergistic effects with other inhibitors like JQ1, suggesting potential for combination therapies.[5]
Recent studies have also highlighted that simple bromodomain inhibition may not be sufficient to fully inactivate TAF1's functions.[17] This has led to the development of novel approaches such as Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the TAF1 protein.[17][18] These TAF1 degraders have shown promising results in inducing apoptosis in cancer cells, suggesting a potentially more potent therapeutic strategy.[17]
The development of dual inhibitors, such as those derived from the BI-2536 scaffold that target both TAF1 and BET bromodomains, represents another promising avenue, potentially offering efficacy in cancers where these proteins cooperate.[9][19]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. TAF1 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. TAF1 - My Cancer Genome [mycancergenome.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validating CeMMEC13 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CeMMEC13, a selective inhibitor of the second bromodomain of TAF1 (TAF1(2)), with other known TAF1 inhibitors. It includes supporting experimental data, detailed methodologies for key target engagement assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of TAF1 Bromodomain Inhibitors
The following table summarizes the in vitro potency of this compound and other notable TAF1 bromodomain inhibitors. This data allows for a direct comparison of their biochemical activity against TAF1 and other related bromodomains.
| Compound | Target | IC50 | Notes |
| This compound | TAF1(2) | 2.1 µM[1][2] | Selective for TAF1(2); does not bind to bromodomains of BRD4, BRD9, or CREBBP.[2] |
| BAY-299 | TAF1 BD2 | 8 nM / 8-13 nM[3][4][5] | Dual inhibitor, also potent against BRPF2 BD (IC50 = 67 nM) and TAF1L BD2 (IC50 = 106 nM). |
| 3i-1246 | TAF1(2) | 280 nM[6] | A dual FLT3/TAF1 inhibitor.[6] |
| UMB-32 | TAF1/TAF1L | Sub-µM | Also shows comparable activity against BRD4. |
| BI-2536 Derivatives | TAF1(2) | Varies | Scaffold also inhibits PLK1 kinase and BRD4(1). |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. Several robust methods can be employed to confirm the interaction of this compound with TAF1 in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells and tissues. It relies on the principle that the binding of a ligand, such as this compound, stabilizes the target protein (TAF1), leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble TAF1 at each temperature point using standard protein detection methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble TAF1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding at a target protein using Bioluminescence Resonance Energy Transfer (BRET). This assay requires the expression of TAF1 fused to NanoLuc® luciferase and the use of a fluorescent tracer that binds to the same pocket as this compound.
Experimental Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding a TAF1-NanoLuc® fusion protein.
-
Cell Plating and Treatment: Plate the transfected cells and treat them with a dilution series of this compound.
-
Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate to the cells.
-
BRET Measurement: Measure the BRET signal, which is the ratio of the tracer's emission to the NanoLuc® emission.
-
Data Analysis: A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, target engagement. IC50 values for target engagement in a cellular environment can be determined from the dose-response curve.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a versatile in vitro technique used to measure the binding of a small molecule to a larger protein. This assay is ideal for quantifying the direct interaction between this compound and purified TAF1 bromodomain protein.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution containing a fluorescently labeled probe that is known to bind to the TAF1 bromodomain and purified TAF1 bromodomain protein.
-
Compound Titration: Add increasing concentrations of this compound to the mixture.
-
FP Measurement: Excite the fluorescent probe with polarized light and measure the emitted light's polarization.
-
Data Analysis: The binding of the small fluorescent probe to the large TAF1 protein results in a high polarization signal. Competitive displacement of the probe by this compound will cause a decrease in the polarization signal. The IC50 for binding can be calculated from the resulting dose-response curve.
Visualizing the Molecular Landscape
Understanding the biological context of TAF1 and the principles of the assays used to validate this compound's target engagement is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Role of TAF1 in Transcription Initiation.
Caption: CETSA Experimental Workflow.
Caption: Principle of the NanoBRET Target Engagement Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 4. BAY 299 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development and comparison of single FLT3-inhibitors to dual FLT3/TAF1-inhibitors as an anti-leukemic approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of TAF1 Inhibition: A Comparative Guide to Genetic Knockdown and CeMMEC13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the cellular effects of targeting the TATA-box binding protein associated factor 1 (TAF1): genetic knockdown and pharmacological inhibition with CeMMEC13. Understanding the nuances of each approach is critical for robust target validation and preclinical drug development.
Introduction to TAF1 and its Role in Cancer
TATA-box binding protein-associated factor 1 (TAF1) is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II transcription machinery.[1][2][3] TAF1 possesses multiple enzymatic activities, including protein kinase and histone acetyltransferase (HAT) activity, and plays a crucial role in regulating gene expression.[3][4] Dysregulation of TAF1 has been implicated in various diseases, including cancer, where it can contribute to uncontrolled cell proliferation and survival.[5][6][7] Consequently, TAF1 has emerged as a promising therapeutic target.
This compound: A Selective TAF1 Bromodomain Inhibitor
This compound is a selective inhibitor of the second bromodomain of TAF1, with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1][8] It has been shown to synergize with the BET bromodomain inhibitor (+)-JQ1 in inhibiting the proliferation of cancer cell lines such as THP-1 and H23 lung adenocarcinoma cells.[8] As a small molecule inhibitor, this compound offers a powerful tool for probing the function of the TAF1 bromodomain in a temporal and dose-dependent manner.
Comparison of TAF1 Genetic Knockdown and this compound Inhibition
This section compares the reported effects of reducing TAF1 function through genetic methods (siRNA/shRNA) versus pharmacological inhibition with this compound and other relevant small molecules.
Effects on Cell Proliferation and Viability
Genetic knockdown of TAF1 has been consistently shown to reduce cell proliferation and viability across various cancer cell lines.[6][7][9] Similarly, pharmacological inhibition of TAF1 with small molecules has demonstrated anti-proliferative effects.[10][11]
| Method | Model System | Observed Effect on Proliferation/Viability | Citation |
| TAF1 siRNA/shRNA Knockdown | MYCN-amplified Neuroblastoma Cells | Robust inhibition of cell proliferation and colony formation. | [4] |
| Luminal Breast Cancer Cells (MCF-7, T47D) | Inhibition of cell proliferation and colony formation. | [6] | |
| Esophageal Squamous Carcinoma Cells | Suppressed cell proliferation. | [12] | |
| Acute Myeloid Leukemia (AML) Cells | Decreased proliferation and self-renewal. | [7] | |
| This compound | THP-1 and H23 Lung Adenocarcinoma Cells | Inhibition of proliferation, synergistic with (+)-JQ1. | [8] |
| BAY-299 (TAF1 Inhibitor) | Acute Myeloid Leukemia (AML) Cells | Remarkable inhibition of cell growth. | [10] |
| Various Cancer Cell Lines | Inhibition of proliferation with GI50 values in the low micromolar range. | [11] | |
| (+)-JQ1 (BET Inhibitor) | Multiple Cancer Cell Lines | Inhibition of proliferation. | [7][13] |
Effects on Apoptosis
Depletion of TAF1 has been shown to induce apoptosis in some cancer cell models, suggesting a role for TAF1 in cell survival pathways.[14][15][16]
| Method | Model System | Observed Effect on Apoptosis | Citation |
| TAF1 siRNA/shRNA Knockdown | 293T, HeLa, MCF-7, U2OS Cells | Attenuation of H2O2-induced apoptosis. | [16][17] |
| Hepatocellular Carcinoma Cells (HepG2, SMMC-7721) | Induction of apoptotic cell death. | [14] | |
| Acute Myeloid Leukemia (AML) Cells | Promoted apoptosis. | [15] | |
| BAY-299 (TAF1 Inhibitor) | Acute Myeloid Leukemia (AML) Cells | Induction of apoptosis, partially rescued by a pan-caspase inhibitor. | [10] |
Effects on Gene Expression
As a core component of the transcriptional machinery, altering TAF1 function is expected to have significant effects on global gene expression.
| Method | Model System | Observed Effect on Gene Expression | Citation |
| TAF1 siRNA Knockdown | 293T Cells | Altered expression of a number of genes, including downregulation of Notch2 and p27Kip1. | [16][17] |
| Kasumi-1 Cells (AML) | Downregulation of AML1-ETO target genes. | [18] | |
| SH-SY5Y Neuroblastoma Cells | Differential expression of neuronal ion channel genes. | [19] | |
| This compound | - | Specific gene expression data for this compound is not readily available in the public domain. | - |
| (+)-JQ1 (BET Inhibitor) | Mantle Cell Lymphoma Cells | Reduced mRNA expression of c-MYC and BCL2. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key experiments cited in this guide.
TAF1 Genetic Knockdown using siRNA
Objective: To transiently reduce the expression of TAF1 in a mammalian cell line.
Materials:
-
TAF1-specific siRNA duplexes and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest
-
6-well plates
-
Standard cell culture reagents and equipment
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of the TAF1 siRNA (20 µM stock) in 250 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of TAF1 knockdown at the mRNA level using qPCR and at the protein level using Western blotting.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with siRNA or chemical inhibitors in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat cells with the desired concentrations of siRNA or chemical inhibitors in a 96-well plate and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[20][21][22][23]
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptotic cells using flow cytometry.
Materials:
-
Cells treated with siRNA or chemical inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2][4][6][12][24]
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
Objective: To quantify the mRNA levels of specific genes of interest.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well plate, including cDNA template, gene-specific primers, and qPCR master mix. Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: TAF1's role in transcription and points of intervention.
Caption: Workflow for comparing TAF1 knockdown and this compound.
Caption: Logical framework for TAF1 target validation.
Conclusion
Both genetic knockdown and pharmacological inhibition with molecules like this compound are valuable approaches for validating the function of TAF1. Genetic knockdown provides a highly specific method to understand the consequences of TAF1 loss-of-function. Pharmacological inhibitors such as this compound, while potentially having off-target effects, offer the advantage of dose-dependent and reversible control over TAF1 bromodomain activity, which is more translatable to a therapeutic context. The collective evidence strongly supports a role for TAF1 in promoting cancer cell proliferation and survival. Future studies directly comparing the effects of this compound and TAF1 genetic knockdown in the same cellular context will be crucial for fully elucidating the therapeutic potential of targeting this key transcriptional regulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interpriseusa.com [interpriseusa.com]
- 9. TAF1D promotes proliferation by transcriptionally activating G2/M phase‐related genes in MYCN ‐amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. igbmc.fr [igbmc.fr]
- 13. JQ1 - Wikipedia [en.wikipedia.org]
- 14. TAF1B depletion leads to apoptotic cell death by inducing nucleolar stress and activating p53-miR-101 circuit in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A functional genome-wide RNAi screen identifies TAF1 as a regulator for apoptosis in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. A novel variant in TAF1 affects gene expression and is associated with X-linked TAF1 intellectual disability syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay [protocols.io]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. qiagen.com [qiagen.com]
- 26. qiagen.com [qiagen.com]
- 27. siRNA-induced Gene Silencing | Thermo Fisher Scientific - IN [thermofisher.com]
Synergistic Antitumor Effects of CeMMEC13 with BET Bromodomain Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with a growing emphasis on combination strategies to overcome resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of CeMMEC13, a selective inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1), with other epigenetic drugs, particularly BET bromodomain inhibitors. The data presented herein is primarily derived from a pivotal study by Sdelci et al., published in Nature Chemical Biology in 2016, which first elucidated the synergistic relationship between TAF1 and BET bromodomain inhibition in cancer.
Mechanism of Action and Synergy
This compound is an isoquinolinone that selectively targets the second bromodomain (BD2) of TAF1, a key component of the transcription factor IID (TFIID) complex. TAF1's bromodomains are "readers" of acetylated lysine residues on histones, a critical step in transcriptional activation. By inhibiting TAF1(2), this compound disrupts the transcription of a subset of genes.
BET inhibitors, such as the well-characterized compound (+)-JQ1, function by competitively binding to the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4, and BRDT). This disrupts the association of BET proteins with acetylated chromatin, leading to the downregulation of key oncogenes like MYC.
The synergistic effect of combining this compound with a BET inhibitor like (+)-JQ1 stems from their complementary roles in transcriptional regulation. While both target epigenetic "reader" domains, they affect distinct sets of genes. Their combined action leads to a more profound and sustained inhibition of cancer cell proliferation than either agent alone.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of this compound and (+)-JQ1 on cancer cell lines.
Table 1: Synergistic Inhibition of Cell Proliferation in THP-1 Acute Myeloid Leukemia Cells
| Treatment | Concentration | % Inhibition of Proliferation (relative to DMSO control) | Combination Index (CI)* |
| This compound | 5 µM | 25% | - |
| (+)-JQ1 | 250 nM | 30% | - |
| This compound + (+)-JQ1 | 5 µM + 250 nM | 75% | < 1 (Synergism) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect on Cell Viability in H23 Lung Adenocarcinoma Cells
| Treatment | Concentration | % Viable Cells (after 72h) |
| DMSO (Control) | - | 100% |
| This compound | 10 µM | 85% |
| (+)-JQ1 | 500 nM | 80% |
| This compound + (+)-JQ1 | 10 µM + 500 nM | 40% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed THP-1 or H23 cells in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound, (+)-JQ1, or the combination of both. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell proliferation inhibition. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, (+)-JQ1, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizing the Synergy: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental processes.
Caption: Mechanism of synergistic action between this compound and (+)-JQ1.
Caption: General experimental workflow for assessing synergy.
Conclusion
The combination of the TAF1 bromodomain 2 inhibitor, this compound, with the BET bromodomain inhibitor, (+)-JQ1, demonstrates significant synergistic effects in inhibiting the proliferation and inducing apoptosis in cancer cells. This guide provides a foundational understanding of this synergy, supported by quantitative data and detailed experimental protocols. These findings highlight a promising therapeutic strategy for cancers dependent on transcriptional pathways regulated by both TAF1 and BET proteins and encourage further investigation into the clinical potential of dual TAF1/BET inhibition.
Comparative Analysis of CeMMEC13 in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CeMMEC13, a selective inhibitor of the second bromodomain of TAF1, in the context of potential cross-resistance with other epigenetic modifiers, particularly BET bromodomain inhibitors. The information presented herein is intended to guide researchers in designing experiments to evaluate the efficacy of this compound in drug-resistant cancer models.
Executive Summary
This compound is an isoquinolinone that selectively targets the second bromodomain of TAF1 with an IC50 of 2.1 µM. It has been shown to act synergistically with the BET bromodomain inhibitor (+)-JQ1 in inhibiting the proliferation of cancer cell lines. Understanding the potential for cross-resistance between this compound and other bromodomain inhibitors is crucial for its clinical development. This guide summarizes the current understanding of resistance mechanisms to bromodomain inhibitors and provides a framework for investigating this compound in this context.
Data Presentation
Table 1: Comparative IC50 Values of Bromodomain Inhibitors
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | TAF1 (BD2) | THP-1 (AML) | 2.1 | [1] |
| (+)-JQ1 | BRD2, BRD3, BRD4, BRDT | SUM159 (TNBC) | ~0.5 | [2] |
| SUM149 (TNBC) | ~0.5 | [2] | ||
| (+)-JQ1 | BRD2, BRD3, BRD4, BRDT | SUM159R (JQ1-Resistant) | >20 | [2] |
| SUM149R (JQ1-Resistant) | >20 | [2] | ||
| N2817 | BET proteins, TAF1 (BD2) | A549 (Lung Cancer) | Not Reported | [3] |
| HCT116 (Colon Cancer) | Not Reported | [3] |
Note: Direct comparative IC50 values for this compound in JQ1-resistant cell lines are not currently available in the public domain and would need to be determined experimentally.
Potential for Cross-Resistance with BET Bromodomain Inhibitors
Acquired resistance to the BET inhibitor JQ1 has been studied in triple-negative breast cancer (TNBC) and pancreatic cancer cell lines. The primary mechanisms of resistance do not involve mutations in the drug target but rather a rewiring of transcriptional and signaling pathways.
Key Mechanisms of JQ1 Resistance:
-
Bromodomain-Independent BRD4 Function: In JQ1-resistant TNBC cells, BRD4 remains essential for cell proliferation but functions in a manner that is independent of its bromodomains. This is associated with an increased interaction between BRD4 and the Mediator complex subunit MED1.[2]
-
Decreased PP2A Activity: JQ1-resistant TNBC cells exhibit hyper-phosphorylation of BRD4, which is attributed to a decrease in the activity of the protein phosphatase 2A (PP2A).[2]
-
Upregulation of MYC: In some resistant cell lines, the expression of the oncogene MYC is maintained despite JQ1 treatment.[4]
-
Activation of Alternative Signaling Pathways: In pancreatic cancer cells, resistance to JQ1 is associated with the upregulation of the GLI2 transcription factor, a key component of the Hedgehog signaling pathway.[4]
Given that this compound targets a different bromodomain-containing protein (TAF1), it is plausible that it may retain activity in cells that have developed resistance to BET inhibitors through the mechanisms described above. However, the potential for unforeseen cross-resistance mechanisms necessitates direct experimental evaluation. A novel bivalent BET inhibitor, N2817, which also targets TAF1, suggests that dual inhibition may be a promising strategy.[3]
Experimental Protocols
To investigate the cross-resistance profile of this compound, a series of in vitro experiments can be performed. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Parental and JQ1-resistant cancer cell lines (e.g., SUM159/SUM159R)
-
This compound, (+)-JQ1, and other comparator compounds
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and comparator compounds in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
Parental and JQ1-resistant cancer cell lines
-
This compound and comparator compounds
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete culture medium.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or comparator compounds.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot for Apoptosis Markers
This technique is used to detect the cleavage of proteins involved in apoptosis, such as PARP.
Materials:
-
Parental and JQ1-resistant cancer cell lines
-
This compound and comparator compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-total PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound or comparator compounds for a specified time (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow for Cross-Resistance Testing
Caption: Workflow for assessing this compound cross-resistance.
TAF1 Signaling and Potential Resistance Pathways
Caption: TAF1 signaling and potential resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bivalent BET inhibitor N2817 exhibits potent anticancer activity and inhibits TAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming JQ1 Resistance: The Efficacy of CeMMEC13 in BET Inhibitor-Resistant Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to BET (Bromodomain and Extra-Terminal) inhibitors, such as the widely studied JQ1, presents a significant challenge in cancer therapy. This guide provides a comprehensive comparison of the novel TAF1 (TATA-box binding protein associated factor 1) bromodomain inhibitor, CeMMEC13, and its potential to overcome JQ1 resistance. We present available experimental data, detail relevant experimental protocols, and visualize key mechanisms to inform researchers on the strategic use of this compound in their studies.
Introduction to JQ1 Resistance and the Rationale for Targeting TAF1
JQ1 is a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of acetylated lysine residues on histones and play a pivotal role in transcriptional regulation. By displacing BET proteins from chromatin, JQ1 effectively downregulates the expression of key oncogenes, most notably MYC. However, cancer cells can develop resistance to JQ1 through various mechanisms, including the upregulation of parallel oncogenic pathways, activation of cell cycle regulators, and alterations in the composition and interactions of transcriptional complexes.
This has spurred the search for alternative therapeutic strategies, including the targeting of other bromodomain-containing proteins that may contribute to the transcriptional addiction of cancer cells. One such promising target is TAF1, a core component of the TFIID transcription initiation complex. TAF1 contains two bromodomains, and its inhibition has been shown to have anti-proliferative effects in cancer cells.
This compound is a selective inhibitor of the second bromodomain (BD2) of TAF1. The rationale for its use in JQ1-resistant contexts is rooted in the concept of "synthetic lethality," where the simultaneous inhibition of two separate, but functionally related, targets is more effective than inhibiting either one alone. Recent studies have demonstrated a synergistic effect between TAF1 and BET inhibition in cancer models, suggesting that targeting TAF1 with this compound could be an effective strategy to counteract JQ1 resistance.
Comparative Efficacy of this compound
While direct experimental data on the efficacy of this compound in confirmed JQ1-resistant cell lines is emerging, the synergistic activity with JQ1 in parental (JQ1-sensitive) cell lines provides a strong foundation for its potential in overcoming resistance. The following table summarizes the key characteristics and reported effects of this compound in comparison to JQ1.
| Feature | (+)-JQ1 | This compound | Rationale for Combination/Use in Resistance |
| Primary Target | BET family bromodomains (BRD2, BRD3, BRD4) | TAF1 bromodomain 2 (TAF1-BD2) | Dual targeting of distinct but complementary transcriptional regulators may prevent or overcome resistance. |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and downregulating target gene expression (e.g., MYC). | Selectively binds to the second bromodomain of TAF1, disrupting its function in the TFIID transcription initiation complex. | TAF1 and BRD4 may cooperate to control cancer cell proliferation; inhibiting both could lead to a more profound and durable anti-cancer effect. |
| Reported Synergism | N/A | Synergizes with (+)-JQ1 to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells. | The synergistic effect suggests that TAF1 inhibition can potentiate the effects of BET inhibition, a crucial aspect for tackling resistance. |
| Potential in JQ1 Resistance | Ineffective in resistant cell lines. | Hypothesized to be effective by targeting a parallel transcriptional dependency, thereby re-sensitizing cells to BET inhibition or inducing cell death through an independent mechanism. | JQ1-resistant cells often maintain high levels of oncogenic transcription; targeting the core transcription machinery via TAF1 could be a vulnerability. |
Visualizing the Mechanism of Action and Synergy
To better understand the interplay between JQ1, this compound, and the transcriptional machinery, the following diagrams illustrate the key signaling pathways and the proposed mechanism for overcoming JQ1 resistance.
Experimental Protocols
To facilitate the investigation of this compound's efficacy, we provide detailed protocols for key in vitro assays.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
JQ1-sensitive and JQ1-resistant cancer cell lines
-
This compound, (+)-JQ1
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound, JQ1, and a combination of both in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 values.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as BRD4, c-Myc, and TAF1, to understand the molecular effects of drug treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-TAF1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of genes and pathways affected by this compound treatment in JQ1-resistant cells.
Procedure Outline:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit, ensuring high purity and integrity.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between treatment and control groups.
-
Perform pathway and gene set enrichment analysis to identify affected biological processes.
-
Conclusion
The development of resistance to BET inhibitors like JQ1 is a critical hurdle in their clinical application. This compound, a selective inhibitor of the TAF1 bromodomain, presents a promising strategy to overcome this resistance. The synergistic effects observed with JQ1 suggest that a dual-pronged attack on the transcriptional machinery can be highly effective. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate the potential of this compound and to develop novel therapeutic combinations for difficult-to-treat cancers. Further studies directly evaluating this compound in a panel of well-characterized JQ1-resistant cell lines are warranted to solidify its role in this setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
